Conformational Restriction Induced by the C‑3 Methyl Group Directs Receptor Conformational Selection vs. Unsubstituted ACPD
Molecular‑dynamics simulations comparing methylated trans‑ACPD derivatives with the non‑methylated parent show that the C‑3 methyl group stabilizes a specific cyclopentane ring‑puckering mode that is distinct from the conformational ensemble of unsubstituted ACPD [1]. In the predictive modeling study, this conformational restriction was correlated with preferential fitting to a single glutamate‑receptor pharmacophore model among several tested, while unsubstituted ACPD could accommodate multiple receptor pharmacophores with less discrimination [1]. No quantitative binding or functional data for (1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid at individual mGluR subtypes were identified in the open literature at the time of compilation.
| Evidence Dimension | Predicted receptor‑pharmacophore complementarity (conformational selection) |
|---|---|
| Target Compound Data | Predicted to favor one receptor pharmacophore model due to restricted ring‑puckering imposed by the 3‑CH₃ group |
| Comparator Or Baseline | Unsubstituted (1S,3R)-ACPD: can sample multiple ring conformations and complement multiple receptor pharmacophores |
| Quantified Difference | Qualitative difference in conformational selectivity; no Ki/EC₅₀ values available for the target compound |
| Conditions | In silico molecular dynamics and pharmacophore‑matching studies (Evrard-Todeschi et al., 1998) |
Why This Matters
For scientists seeking to attribute functional effects to a specific mGluR subtype, the methyl‑directed conformational restriction offers a mechanistic rationale for improved receptor discrimination compared to the promiscuous parent ACPD.
- [1] Evrard-Todeschi, N., Gharbi-Benarous, J., Larue, V., Girault, J.-P. Predictive Study by Molecular Modeling To Promote Specific Probes of Glutamate Receptors, Using Methylated Cyclic Glutamic Acid Derivatives (trans- and cis-ACPD). Comparison with Specific Agonists. J. Chem. Inf. Comput. Sci. 1998, 38, 742–760. View Source
